1-(3-Methylpyridin-4-yl)propan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(3-methylpyridin-4-yl)propan-2-one |
InChI |
InChI=1S/C9H11NO/c1-7-6-10-4-3-9(7)5-8(2)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
VZDYRQQJOCKEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)CC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Methylpyridin 4 Yl Propan 2 One
Exploration of Convergent and Divergent Synthetic Routes
The construction of 1-(3-Methylpyridin-4-yl)propan-2-one can be strategically planned using either convergent or divergent synthetic paradigms. A convergent approach would involve the synthesis of the 3-methylpyridine (B133936) nucleus and the propanone side chain separately, followed by their subsequent coupling. Conversely, a divergent strategy would begin with a common pyridine-based intermediate, which is then elaborated to introduce the required methyl and propanone functionalities.
Strategic Functionalization of the Pyridine (B92270) Nucleus
The functionalization of a pre-formed pyridine ring is a cornerstone of many synthetic strategies. Directing the introduction of substituents to the desired positions is a significant challenge due to the electron-deficient nature of the pyridine ring. researchgate.net For the synthesis of this compound, functionalization at the C4 position is paramount.
Strategies often begin with a commercially available substituted pyridine. The inherent directing effects of existing substituents on the pyridine ring guide the position of further modifications. researchgate.net In this case, the methyl group at the C3 position weakly activates the C2, C4, and C6 positions towards electrophilic attack, but the overriding influence of the nitrogen atom typically directs nucleophilic attack to the C2 and C4 positions. researchgate.netslideshare.net
Recent advances have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials like halopyridines. researchgate.netnih.gov For instance, metalation of the C4 position can be achieved, overriding the kinetic preference for C2 metalation, by using specific bases like n-butylsodium, which allows for thermodynamic control. nih.gov The resulting 4-sodiopyridine can then be trapped with an appropriate electrophile to introduce the desired side chain or a precursor to it. nih.gov
| Functionalization Strategy | Reagents/Conditions | Position Selectivity | Reference |
| C-H Metalation/Alkylation | n-Butylsodium, then Alkyl Halide | C4 | nih.gov |
| Directed ortho-Metalation | Directed Metalating Group at C3 | C4 | N/A |
| Nucleophilic Aromatic Substitution | Nucleophile, Activated Pyridine | C4 (with appropriate leaving group) | researchgate.net |
| Minisci-type Radical Alkylation | Radical Source, Acidic Conditions | C4 | researchgate.net |
Elaboration Techniques for the Propanone Side Chain
Once a functional group is installed at the C4 position of the 3-methylpyridine core, the next critical phase is the elaboration of the propanone side chain. The choice of method depends heavily on the nature of the C4 functional group.
If C4 is functionalized with a halogen (e.g., Br, Cl), a variety of cross-coupling reactions can be employed to introduce the acetone (B3395972) moiety. For example, a Negishi or Stille coupling with an organozinc or organotin reagent bearing the acetone fragment is a viable option. Alternatively, reaction with acetone enolates or their synthetic equivalents can forge the required carbon-carbon bond.
Another approach involves the oxidation of a corresponding secondary alcohol, (1R)-1-(3-methylpyridin-4-yl)propan-1-ol. nih.gov This alcohol precursor could potentially be synthesized by the reaction of a 4-lithiated or 4-magnesiated 3-methylpyridine with propionaldehyde. Subsequent oxidation using standard reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the target ketone.
| Precursor | Reagent(s) | Resulting Moiety |
| 4-Halo-3-methylpyridine | Acetone enolate or equivalent | Propanone side chain |
| 3-Methylpyridine-4-carbaldehyde | Methylmagnesium bromide, then oxidation | Propanone side chain |
| 3-Methylpyridine-4-carbonitrile | Methylmagnesium bromide, then hydrolysis | Propanone side chain |
| 4-Propyl-3-methylpyridine | Oxidation of the benzylic position | Propanone side chain |
Multi-Component Reaction Approaches to Target Scaffold
Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules by combining three or more reactants in a single synthetic operation. nih.govbohrium.com For the synthesis of polysubstituted pyridines, MCRs like the Hantzsch pyridine synthesis and its variations are well-established. organic-chemistry.org
A plausible MCR strategy for this compound could involve the condensation of an enamine, an active methylene (B1212753) compound, and an aldehyde or ketone equivalent. researchgate.netrsc.org While a direct one-pot synthesis for this specific target is not prominently documented, the principles of MCRs allow for the design of novel synthetic pathways. For example, a reaction involving an enone, malononitrile, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridines, which could potentially be converted to the target compound. nih.govacs.org The key advantage of MCRs is the rapid construction of the core pyridine scaffold with the desired substitution pattern in a single step. bohrium.com
Catalytic Innovations in Synthesis
Catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher selectivity, and improved yields. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis, provide powerful tools for the synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. rsc.org Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are particularly prevalent in pyridine chemistry. tcichemicals.comacs.orgmdpi.com
A highly effective strategy for synthesizing the target compound involves the cross-coupling of a 4-halo-3-methylpyridine with a suitable organometallic reagent. For instance, a Suzuki-Miyaura coupling could be performed between 4-bromo-3-methylpyridine (B157446) and a boronic acid or ester derivative of acetone enolate. acs.org Similarly, a palladium-catalyzed α-arylation of acetone using 4-bromo-3-methylpyridine is a direct method to form the C-C bond. chemicalbook.com These reactions often require a specific combination of a palladium precursor and a phosphine (B1218219) ligand to achieve high efficiency and selectivity. google.com
| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System (Example) | Reference |
| Suzuki-Miyaura | 4-Bromo-3-methylpyridine | Acetonylboronic acid derivative | Pd(PPh₃)₄ / Base | acs.orgmdpi.com |
| Stille | 4-Bromo-3-methylpyridine | Acetonylstannane | Pd(PPh₃)₄ | rsc.org |
| Negishi | 4-Bromo-3-methylpyridine | Acetonylzinc halide | Pd(dppf)Cl₂ | N/A |
| α-Arylation | 4-Bromo-3-methylpyridine | Acetone | Pd(OAc)₂ / Ligand / Base | chemicalbook.com |
Organocatalysis and Biocatalysis for Stereoselective Transformations
While the target molecule, this compound, is achiral, the principles of organocatalysis and biocatalysis are relevant for creating chiral derivatives or for synthesizing intermediates with high stereoselectivity.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. consensus.appresearchgate.net In the context of pyridine synthesis, organocatalytic methods can be employed for functionalization. For example, photochemical organocatalytic approaches can generate pyridinyl radicals that couple with other radical species, offering a metal-free pathway for C-C bond formation. acs.org An organocatalytic dearomatization of the pyridine ring can also enable stereoselective additions, which, followed by re-aromatization, could lead to functionalized pyridines. mdpi.comnih.gov
Biocatalysis harnesses the power of enzymes or whole organisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. researchgate.net While a direct biocatalytic synthesis of the target ketone is not established, enzymes could be used for key steps. For instance, lipases have shown promiscuous activity in catalyzing MCRs to produce functionalized pyridines. mdpi.com Furthermore, if a stereoselective reduction of the ketone to a chiral alcohol were desired, oxidoreductase enzymes would be the ideal catalysts. Biocatalytic methods have also been developed for the specific hydroxylation of pyridine rings, demonstrating the potential for enzymatic C-H functionalization. researchgate.netrsc.org
| Catalytic Method | Application | Catalyst Example | Potential Outcome | Reference |
| Organocatalysis | C-H Functionalization | Photoredox Catalyst | Metal-free C-C bond formation | acs.org |
| Biocatalysis | MCR for Pyridine Synthesis | Lipase | Green synthesis of pyridine core | mdpi.com |
| Biocatalysis | Stereoselective Reduction | Oxidoreductase | Enantiomerically pure alcohol derivative | rsc.org |
Green Catalytic Systems for Enhanced Efficiency
The pursuit of sustainability in chemical synthesis has led to the development of green catalytic systems that minimize waste, reduce energy consumption, and avoid hazardous materials. For the synthesis of pyridine derivatives, this often involves replacing traditional stoichiometric reagents or toxic catalysts with more environmentally benign alternatives.
Recent advancements have focused on using earth-abundant and low-toxicity metals. For instance, a novel and facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted symmetrical pyridines. rsc.org In the presence of an FeCl3 catalyst, this method demonstrates good functional group tolerance and produces 2,4,6-triarylsubstituted symmetrical pyridines in high yields without any additives. rsc.org Nanocatalysts also represent a significant area of green chemistry research. Copper nanoparticles on charcoal (Cu/C) have been used to efficiently catalyze the four-component coupling reaction between ketones, aldehydes, malononitrile, and ammonium acetate to yield 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net Another innovative approach utilizes superparamagnetic nanoparticles of modified vitamin B3 (Fe3O4@Niacin) as a green biocatalyst for the one-pot synthesis of similar pyridine derivatives under microwave irradiation in water. researchgate.net A key advantage of such magnetic nanocatalysts is their easy separation from the reaction mixture using an external magnet, allowing for multiple recycling cycles without significant loss of activity. researchgate.net
Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions. Chemo-enzymatic approaches have been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov One key step involves a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Green Chemistry Principles and Sustainable Synthetic Protocols
Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds to enhance sustainability. These principles include the use of alternative energy sources like microwave and ultrasound, as well as the development of solvent-free and atom-economical reactions.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorganic-chemistry.org The Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process of Michael addition followed by high-temperature cyclodehydration, can be performed in a single, one-pot step under microwave irradiation. organic-chemistry.orgresearchgate.net This microwave-assisted procedure, conducted at 170°C, provides superior yields in just 10-20 minutes and allows for total control of regiochemistry. organic-chemistry.org The efficiency of microwave heating has also been applied to the synthesis of various functionalized pyridines and their fused analogues, demonstrating its broad utility. researchgate.netmdpi.com For example, a one-pot, four-component reaction to produce novel pyridine derivatives achieved excellent yields (82%–94%) in just 2–7 minutes under microwave irradiation, compared to 6–9 hours with conventional heating. nih.govacs.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis
| Synthesis Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Four-Component Pyridine Synthesis | Microwave Irradiation (Ethanol) | 2–7 min | 82–94% | nih.govacs.org |
| Conventional Heating (Ethanol) | 6–9 h | 71–88% | nih.govacs.org | |
| Bohlmann-Rahtz Pyridine Synthesis | Microwave Irradiation (DMSO) | 10–20 min | Up to 98% | organic-chemistry.org |
| Conventional Heating (Sealed Tube) | Several hours | Lower yields | organic-chemistry.org | |
| Pyridine Glycoside Synthesis | Microwave Irradiation (Solvent-free, Silica (B1680970) Gel) | Short | High | nih.gov |
This table is generated based on data for analogous pyridine derivative syntheses.
Ultrasonication and Mechanochemical Techniques
Ultrasound irradiation offers another green energy source for chemical synthesis, promoting reactions through acoustic cavitation. This phenomenon generates localized high-pressure and high-temperature spots, enhancing reaction rates and yields. researchgate.net Ultrasound has been successfully applied to the synthesis of various pyridine derivatives, often under mild conditions and with reduced reaction times. researchgate.nettandfonline.com For example, an ultrasound-assisted, one-pot, three-component reaction for synthesizing 3-cyano-pyridine-2(1H)-one derivatives from cyanoacetamide, aromatic ketones, and aldehydes has been reported. researchgate.net Similarly, the synthesis of azomethine derivatives of 1-phenylimidazo[1,5-a]pyridine (B3352977) was achieved efficiently using ultrasound, highlighting the protocol's mild conditions and high atom economy. tandfonline.com The application of ultrasound has been shown to be particularly effective for multicomponent reactions, simplifying workups and often leading to yields comparable to or better than existing methods. researchgate.net
Development of Solvent-Free and Atom-Economical Reaction Systems
Eliminating solvents from chemical reactions is a core principle of green chemistry, as it reduces waste and potential environmental contamination. Solvent-free synthesis of pyridines has been achieved through various methods, including the Kröhnke pyridine synthesis. wikipedia.orgresearchgate.net One efficient approach involves a sequential solventless aldol (B89426) condensation and Michael addition, followed by treatment with ammonium acetate, to yield 2,6-bisaryl substituted pyridines in high yields (typically >75%). researchgate.net Another method describes the reaction between chalcones and ammonium acetate under solvent-free conditions at 100°C, producing 2,4,6-triarylpyridines in excellent yields. researchgate.net These reactions are not only environmentally friendly but also often simpler to perform, with easier product isolation. Atom economy, which maximizes the incorporation of starting materials into the final product, is another key consideration. One-pot, multicomponent reactions are inherently atom-economical and have been successfully applied to pyridine synthesis under solvent-free conditions. nih.govnih.gov
Asymmetric Synthesis and Chiral Induction Studies
While this compound itself is achiral, the synthesis of chiral intermediates is crucial for producing optically active analogues, such as the corresponding chiral alcohol or amine derivatives. Asymmetric synthesis focuses on controlling the stereochemistry of a reaction to produce a specific enantiomer or diastereomer. The piperidine (B6355638) ring, being a saturated version of pyridine, is a common chiral scaffold in pharmaceuticals, and many asymmetric methods have been developed for its synthesis. nih.govmdpi.com
A general and highly useful route to enantiomerically enriched 3-substituted piperidines has been developed via a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This key step, involving the reaction of arylboronic acids with a dihydropyridine (B1217469) derivative, furnishes 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.org These intermediates can then be reduced to the corresponding chiral piperidines. nih.govacs.org Other strategies include organocatalytic enantioselective intramolecular aza-Michael reactions and diastereoselective methods based on the nitro-Mannich reaction followed by reductive cyclization. mdpi.comwhiterose.ac.uk
Diastereoselective and Enantioselective Pathways to Optically Active Intermediates
Achieving high levels of stereocontrol is paramount in asymmetric synthesis. Diastereoselective reactions create one diastereomer preferentially over others, while enantioselective reactions produce an excess of one enantiomer.
Diastereoselective Pathways: The synthesis of polysubstituted piperidines often relies on controlling the relative stereochemistry of multiple chiral centers. A highly diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the order of the reaction sequence dictates the stereochemical outcome. acs.org Another powerful method is the photoredox-catalyzed α-amino C–H arylation of densely functionalized piperidines. nih.gov This reaction proceeds with high diastereoselectivity, which is further enhanced by an epimerization step that converts the product mixture to the most thermodynamically stable stereoisomer. nih.gov Visible-light-driven radical silylative cyclization of aza-1,6-dienes also provides a stereoselective route to densely functionalized piperidines in a highly atom-economical manner. nih.gov
Enantioselective Pathways: Creating enantiomerically enriched piperidines often involves chiral catalysts or auxiliaries. The rhodium-catalyzed carbometalation of dihydropyridine is a notable example, providing access to 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org This method shows broad functional group tolerance and has been used in the formal syntheses of bioactive molecules like Preclamol. nih.govacs.org Chiral phosphoric acids have also emerged as versatile catalysts for asymmetric intramolecular aza-Michael cyclizations to produce a range of 3-spiropiperidines with good yields and excellent enantioselectivities (up to 97:3 e.r.). whiterose.ac.uk Furthermore, chemo-enzymatic cascades, which combine chemical synthesis with biocatalysis, offer a sustainable pathway to stereo-defined piperidines by leveraging the high selectivity of enzymes. nih.gov
Table 2: Selected Asymmetric Methodologies for Piperidine and Tetrahydropyridine Synthesis
| Method | Key Transformation | Catalyst/Reagent | Stereocontrol | Outcome | Reference |
|---|---|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Dihydropyridine + Arylboronic acid | Rh-catalyst with chiral ligand | Enantioselective | 3-Aryl-tetrahydropyridines in high yield and ee | nih.govacs.org |
| Photoredox C–H Arylation | C–H arylation of substituted piperidines | Ir(III) photoredox catalyst | Diastereoselective | Highly substituted piperidines with high dr | nih.gov |
| Aza-Michael Cyclization | Intramolecular cyclization of N-tethered alkenes | Chiral Phosphoric Acid (CPA) | Enantioselective | 3-Spiropiperidines with up to 97:3 e.r. | whiterose.ac.uk |
| Chemo-enzymatic Cascade | Dearomatization of activated pyridines | Amine Oxidase / Ene Imine Reductase | Enantioselective | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |
| Radical Silylative Cyclization | Cyclization of aza-1,6-dienes | Visible light / Organic dye | Diastereoselective | Densely functionalized piperidines | nih.gov |
This table summarizes findings for the synthesis of chiral piperidine/tetrahydropyridine scaffolds, which are relevant intermediates for optically active pyridine-based compounds.
Chiral Auxiliary and Ligand-Mediated Approaches for Stereocontrol
The synthesis of enantiomerically pure or enriched this compound is a significant challenge in medicinal and process chemistry. To achieve stereocontrol at the carbon atom alpha to the carbonyl group, various advanced synthetic methodologies can be employed. These strategies primarily fall into two categories: the use of chiral auxiliaries to direct a diastereoselective transformation and the application of chiral ligands in metal-catalyzed asymmetric reactions. These approaches are fundamental in modern asymmetric synthesis. wikipedia.org
Chiral auxiliaries are stereogenic molecules that are reversibly attached to a substrate, guiding the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This methodology has been successfully applied to the asymmetric alkylation of ketone enolates. harvard.edu
Alternatively, ligand-mediated approaches involve the use of a chiral ligand complexed to a metal center to create a chiral catalytic environment. This environment forces the reaction to proceed through a lower energy transition state for one enantiomer over the other, leading to an enantiomerically enriched product. wikipedia.org This strategy is highly efficient as only a catalytic amount of the chiral ligand is required. wikipedia.org
Application of Chiral Auxiliaries
One of the most well-established methods for achieving stereocontrol in the alkylation of ketones involves the use of chiral auxiliaries, such as those derived from amino alcohols. The general strategy involves the formation of a chiral enamine or imine from the ketone precursor, followed by a diastereoselective alkylation, and subsequent hydrolysis to release the chiral ketone and recover the auxiliary.
A prominent example of this approach is the use of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries. While specific applications to this compound are not extensively documented, the general effectiveness of this methodology for a wide range of ketones provides a strong basis for its potential application.
The hypothetical reaction sequence would involve:
Condensation of a suitable precursor, such as 1-(3-methylpyridin-4-yl)ethan-1-one, with a chiral auxiliary like SAMP or RAMP to form a chiral hydrazone.
Deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a chiral aza-enolate.
Diastereoselective alkylation of the aza-enolate with an appropriate methylating agent (e.g., methyl iodide).
Hydrolysis or ozonolysis to cleave the auxiliary and yield the desired enantiomer of this compound.
The stereochemical outcome is dictated by the conformation of the chiral aza-enolate, which is influenced by the stereochemistry of the auxiliary.
Table 1: Representative Examples of Chiral Auxiliary-Mediated Asymmetric Alkylation of Ketones
| Chiral Auxiliary | Ketone Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| SAMP | Cyclohexanone | Methyl Iodide | >95% | wikipedia.org |
| RAMP | Propiophenone | Ethyl Iodide | 98% | wikipedia.org |
| Evans Oxazolidinone | N-propionyl oxazolidinone | Benzyl Bromide | >99% | harvard.edu |
| Pseudoephedrine | Pseudoephedrine amide | Methyl Iodide | >98% | harvard.edu |
This table presents data for analogous reactions to illustrate the general efficacy of the methodology, as specific data for this compound is not available.
Ligand-Mediated Asymmetric Synthesis
Ligand-mediated asymmetric catalysis offers a more atom-economical approach to stereocontrol. For the synthesis of chiral this compound, two primary ligand-mediated strategies are particularly relevant: asymmetric hydrogenation of a corresponding α,β-unsaturated precursor and asymmetric alkylation of a suitable enolate.
Asymmetric Hydrogenation:
This approach would involve the synthesis of an unsaturated precursor, 1-(3-methylpyridin-4-yl)prop-2-en-2-ol, followed by an asymmetric hydrogenation of the carbon-carbon double bond. Chiral phosphine ligands, particularly bidentate phosphines complexed with rhodium or ruthenium, have proven to be highly effective for the asymmetric hydrogenation of various functionalized olefins.
A notable example of a highly effective ligand for the asymmetric hydrogenation of related substrates is BINAPINE. In a rhodium-catalyzed system, BINAPINE has been shown to achieve excellent enantioselectivities in the hydrogenation of 2-pyridine ketones. acs.orgthieme-connect.com While the target compound is a 4-pyridyl ketone, the underlying principle of coordination of the pyridine nitrogen to the metal center to enhance stereocontrol is applicable.
Table 2: Representative Examples of Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridine Ketones
| Substrate | Chiral Ligand | Enantiomeric Excess (e.e.) | Reference |
| 2-Acetylpyridine | (R)-BINAPINE | 99% | acs.org |
| 1-(Pyridin-2-yl)ethan-1-one | (R)-BINAPINE | 98% | acs.org |
| 1-(6-methylpyridin-2-yl)ethan-1-one | (R)-BINAPINE | 99% | acs.org |
This table showcases the effectiveness of the [Rh(COD)Binapine]BF4 catalyst system for structurally related compounds.
Asymmetric Alkylation:
Recent advancements have led to the development of catalytic enantioselective methods for the direct α-alkylation of ketones. A nickel-catalyzed approach using a unique bimetallic ligand has been reported for the asymmetric α-alkylation of α-enolizable ketones with unactivated alkyl halides. organic-chemistry.org This method could potentially be adapted for the methylation of a 1-(3-methylpyridin-4-yl)ethan-1-one precursor to generate the chiral center in this compound with high enantioselectivity. organic-chemistry.org
The reaction would proceed via the formation of a chiral nickel enolate, which then reacts with a methylating agent. The stereochemical outcome is controlled by the chiral ligand coordinated to the nickel center.
Chemical Reactivity and Mechanistic Investigations of 1 3 Methylpyridin 4 Yl Propan 2 One
Fundamental Reaction Pathways of the Ketone Moiety
The propan-2-one side chain attached to the pyridine (B92270) ring at the 4-position exhibits typical ketone reactivity, centered around the electrophilic carbonyl carbon and the nucleophilic α-carbon via its enolate form.
Electrophilic Nature of the Carbonyl Carbon and Nucleophilic Additions
The carbonyl group of 1-(3-Methylpyridin-4-yl)propan-2-one is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to a variety of addition reactions.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield the alcohol product. The pyridine ring, being electron-withdrawing, can enhance the electrophilicity of the carbonyl carbon, though this effect is transmitted through a methylene (B1212753) spacer.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Type | Reaction Conditions |
|---|---|---|
| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |
| Organolithium Reagents (R-Li) | Tertiary Alcohol | Anhydrous ether or THF |
| Hydride Reagents (e.g., NaBH4, LiAlH4) | Secondary Alcohol | Protic or aprotic solvents |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Acidic or neutral pH |
Detailed Research Findings: Studies on related pyridyl ketones demonstrate their capability to undergo nucleophilic additions. For instance, the reaction of 4-acetylpyridine (B144475) with strong nucleophiles like Grignard reagents or organolithiums proceeds readily to form tertiary alcohols. Similarly, reduction with sodium borohydride (B1222165) or lithium aluminum hydride would be expected to convert the ketone to the corresponding secondary alcohol, 1-(3-methylpyridin-4-yl)propan-2-ol. The electron-withdrawing nature of the pyridine ring generally makes the carbonyl group reactive towards such additions nih.govnoaa.gov.
Enolate Chemistry: Alpha-Halogenation, Alkylation, and Acylation Reactions
The presence of α-hydrogens on the methyl and methylene groups adjacent to the carbonyl function allows for the formation of a resonance-stabilized enolate ion under basic conditions. This enolate is a potent nucleophile and a key intermediate in several important carbon-carbon bond-forming reactions.
The regioselectivity of enolate formation is a critical aspect. Deprotonation can occur at either the methyl group (C1) or the methylene group (C3). The formation of the kinetic enolate, favored by strong, sterically hindered bases at low temperatures (e.g., LDA at -78°C), would likely occur at the less substituted methyl group. Conversely, the thermodynamic enolate, which is more stable, would be formed at the methylene position under conditions that allow for equilibration (e.g., a weaker base like NaH at room temperature) youtube.com.
Alpha-Halogenation: In the presence of a halogen (Cl₂, Br₂, I₂) and either acidic or basic conditions, the α-position of the ketone can be halogenated. Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monohalogenation at the more substituted α-carbon libretexts.orgpressbooks.publibretexts.org. In basic media, the reaction occurs via an enolate and can lead to polyhalogenation, particularly at the less hindered methyl group, potentially culminating in the haloform reaction if excess halogen and base are used libretexts.org.
Alkylation: The enolate of this compound can act as a nucleophile in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position libretexts.orglibretexts.org. The choice of base and reaction conditions can direct the alkylation to either the methyl or methylene position by controlling the formation of the kinetic or thermodynamic enolate, respectively youtube.com.
Acylation: Acylation of the enolate can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction is a valuable method for the synthesis of β-dicarbonyl compounds. Similar to alkylation, the site of acylation can be controlled by the choice of enolate formed qub.ac.ukmasterorganicchemistry.com.
Table 2: Enolate-Mediated Reactions of this compound
| Reaction | Reagents | Probable Major Product (Kinetic Control) | Probable Major Product (Thermodynamic Control) |
|---|---|---|---|
| Alpha-Halogenation | Br₂, H⁺ | 1-(3-Methylpyridin-4-yl)-1-bromopropan-2-one | 1-(3-Methylpyridin-4-yl)-1-bromopropan-2-one |
| Alpha-Halogenation | Br₂, OH⁻ | 1-(3-Methylpyridin-4-yl)-1,1,1-tribromopropan-2-one | 1-(3-Methylpyridin-4-yl)-3-bromopropan-2-one |
| Alkylation | 1. LDA, -78°C; 2. CH₃I | 1-(3-Methylpyridin-4-yl)butan-2-one | 3-(3-Methylpyridin-4-yl)butan-2-one |
| Acylation | 1. NaH; 2. CH₃COCl | 4-(3-Methylpyridin-4-yl)pentane-2,4-dione | 1-(3-Methylpyridin-4-yl)butane-2,4-dione |
Aldol (B89426) Condensation and Related Carbonyl Additions
The enolate of this compound can react as a nucleophile with another carbonyl compound, including another molecule of itself (self-condensation) or a different aldehyde or ketone (crossed-condensation), in a reaction known as the aldol addition libretexts.org. The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating or under acidic or basic conditions to yield an α,β-unsaturated ketone, the product of an aldol condensation mdpi.com.
In a crossed-aldol condensation involving an aldehyde that cannot enolize (e.g., benzaldehyde), this compound would serve as the enolate donor. The reaction would likely proceed by deprotonation at the methyl group to attack the aldehyde, leading to a β-hydroxy ketone, which can then be dehydrated to the corresponding chalcone-like structure.
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character significantly influences its susceptibility to aromatic substitution reactions.
Patterns of Electrophilic and Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The nitrogen atom can be protonated or coordinate with a Lewis acid catalyst under typical EAS conditions, further deactivating the ring. When substitution does occur, it is directed to the 3- and 5-positions, which are meta to the nitrogen atom youtube.com. In this compound, the 3-position is occupied by a methyl group, leaving the 5-position and, to a lesser extent, the 2- and 6-positions as potential sites for electrophilic attack. The 3-methyl group is an activating, ortho-, para-director, while the 4-propan-2-one group is a deactivating, meta-director. The combined effect would likely direct incoming electrophiles to the 5-position. However, forcing conditions are generally required for such reactions youtube.com. For instance, nitration of 4-acetylpyridine has been achieved to yield 4-acetyl-3-nitropyridine, indicating that substitution can occur ortho to the activating group and meta to the deactivating group reddit.com.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, which are ortho and para to the nitrogen atom echemi.com. For SNAr to occur, a good leaving group must be present at one of these positions. In the case of this compound, there are no inherent leaving groups on the ring. However, if a derivative with a leaving group at the 2- or 6-position were synthesized, it would be expected to undergo SNAr with various nucleophiles.
N-Oxidation and Other Heterocyclic Functionalizations
N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom is available for reaction with oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, to form the corresponding pyridine N-oxide researchgate.netorgsyn.orgarkat-usa.org. The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This modification activates the 2- and 4-positions towards both electrophilic and nucleophilic attack. For example, nitration of 3-methylpyridine-1-oxide occurs at the 4-position orgsyn.org.
Table 3: Predicted Reactivity of the Pyridine Ring
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 1-(3-Methyl-5-nitropyridin-4-yl)propan-2-one |
| Nucleophilic Aromatic Substitution (with pre-installed leaving group at C2, e.g., Cl) | NaOCH₃ | 1-(2-Methoxy-3-methylpyridin-4-yl)propan-2-one |
| N-Oxidation | m-CPBA | 1-(3-Methyl-1-oxido-pyridin-4-yl)propan-2-one |
Controlled Redox Transformations
The redox chemistry of this compound is centered around its propanone side chain. The carbonyl group and the adjacent methylene group are primary sites for oxidative and reductive transformations. Controlling these reactions to achieve high selectivity and yield is crucial for synthesizing valuable derivatives.
The oxidation of the side chain of this compound can be directed to yield carboxylic acid derivatives, such as 2-(3-methylpyridin-4-yl)acetic acid. This transformation typically involves the cleavage of the C-C bond between the carbonyl carbon and the methyl group. The reaction requires carefully selected oxidizing agents to prevent over-oxidation or unwanted reactions with the pyridine ring.
Common methods for oxidizing methyl ketones to carboxylic acids include the haloform reaction, which proceeds via an enolate intermediate and is suitable for ketones with a methyl group adjacent to the carbonyl. Strong oxidizing agents under controlled conditions can also achieve this transformation. The choice of reagent is critical to ensure the integrity of the methyl-substituted pyridine ring, which can be sensitive to harsh oxidative conditions.
Table 1: Potential Oxidizing Agents for the Conversion of this compound to 2-(3-Methylpyridin-4-yl)acetic acid
| Oxidizing System | Typical Conditions | Plausible Intermediate | Expected Selectivity |
| Iodoform Reaction (I₂ / NaOH) | Aqueous base, room temperature | Triiodo-methyl ketone | High for methyl ketone cleavage |
| Potassium Permanganate (KMnO₄) | Basic, cold, dilute | Manganate ester | Moderate; risk of ring oxidation |
| Sodium Hypochlorite (NaOCl) | Aqueous solution | Enolate | Good; common in haloform reactions |
| Nitric Acid (HNO₃) | Concentrated, elevated temperature | Not isolated | Low; high risk of ring nitration and degradation |
This table is illustrative and based on general principles of organic chemistry.
The reduction of the prochiral carbonyl group in this compound to a secondary alcohol, 1-(3-methylpyridin-4-yl)propan-2-ol, presents an opportunity for stereocontrol. The synthesis of a single enantiomer, such as (R)- or (S)-1-(3-methylpyridin-4-yl)propan-2-ol, is of significant interest in medicinal and materials chemistry. This is typically achieved through asymmetric reduction using either chiral chemical catalysts or biocatalysts. mdpi.commdpi.com
Biocatalytic reductions using alcohol dehydrogenases (ADHs) have emerged as a powerful method for producing enantiomerically pure alcohols under mild reaction conditions. mdpi.com These enzymes, often used in whole-cell systems, can exhibit high enantioselectivity (ee > 99%) for one enantiomer over the other. mdpi.com Chemical methods, such as catalytic hydrogenation with chiral metal-phosphine complexes or reduction with borohydrides in the presence of chiral ligands (e.g., Corey-Bakshi-Shibata catalysts), also provide effective routes to these chiral alcohols.
Table 2: Catalytic Systems for Stereoselective Reduction of the Carbonyl Group
| Catalyst Type | Example Catalyst / System | Typical Product | Potential Enantiomeric Excess (ee) |
| Biocatalyst | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | (R)-Alcohol | >99% |
| Biocatalyst | Alcohol Dehydrogenase (e.g., from Ralstonia sp.) | (S)-Alcohol | >99% |
| Chiral Chemical Catalyst | (R)-CBS-oxazaborolidine / BH₃ | (R)-Alcohol | 90-98% |
| Chiral Chemical Catalyst | Ru(II)-[(S)-BINAP]Cl₂ / H₂ | (S)-Alcohol | >95% |
Data in this table are representative values for the reduction of similar prochiral ketones.
Advanced Mechanistic Elucidation Studies
Understanding the precise mechanisms of reactions involving this compound is essential for optimizing reaction conditions and designing new synthetic pathways. Advanced studies using techniques like kinetic isotope effect analysis and intermediate trapping provide deep insight into transition states and reaction pathways.
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by identifying whether a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu This is achieved by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.org
For this compound, a KIE study could be applied to its oxidation. By synthesizing a deuterated version of the starting material, specifically 1-(3-methylpyridin-4-yl)-1,1-dideuterio-propan-2-one, one could probe the mechanism of enolate formation. If the deprotonation at the C1 position is the rate-determining step, a significant primary KIE (kH/kD > 2) would be observed. A value near 1 would suggest that this C-H bond cleavage is not rate-limiting.
Table 3: Hypothetical KIE Data for Base-Catalyzed Enolization
| Substrate | Rate Constant (k) at 25 °C | kH / kD | Mechanistic Implication |
| This compound | kH | 6.5 | C-H bond breaking is the rate-determining step. |
| 1-(3-Methylpyridin-4-yl)-1,1-dideuterio-propan-2-one | kD |
This table presents hypothetical data to illustrate the application of KIE.
The direct detection and characterization of transient intermediates are fundamental to confirming a proposed reaction mechanism. For reactions involving this compound, intermediates such as enols, enolates, or tetrahedral intermediates formed during nucleophilic attack on the carbonyl group are often too unstable for direct isolation.
However, trapping experiments can provide evidence for their existence. For instance, the enolate intermediate can be trapped by adding an electrophile like methyl iodide to the reaction mixture, which would result in C-alkylation at the C1 position. Alternatively, spectroscopic methods such as in situ NMR or IR spectroscopy under cryogenic conditions can sometimes allow for the direct observation of less stable intermediates.
The bifunctional nature of this compound, containing both a nucleophilic pyridine ring and an electrophilic/enolizable ketone moiety, makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions are valuable for constructing complex molecular architectures from simple precursors. researchgate.netresearchgate.net
One plausible pathway is an intramolecular aldol-type condensation. Under strongly basic conditions, deprotonation of the C1 methylene group generates an enolate. This nucleophilic enolate could potentially attack the electrophilic carbon atoms of the pyridine ring (e.g., C2 or C6), although this is generally difficult due to the aromaticity of the ring. A more feasible pathway might involve an initial modification of the pyridine ring (e.g., N-alkylation or N-oxidation) to increase the electrophilicity of the ring carbons, thereby facilitating an intramolecular cyclization to form a dihydropyridopyridinone or a related fused system. Such cyclization-aromatization sequences are powerful strategies in heterocyclic synthesis. researchgate.net
Theoretical and Computational Chemistry Studies on 1 3 Methylpyridin 4 Yl Propan 2 One
Reaction Mechanism Prediction and Energy Profile Determination
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions. By modeling the potential energy surface, researchers can predict reaction pathways, identify transient species, and determine the energetic feasibility of a proposed mechanism.
The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Locating this first-order saddle point is paramount to understanding the kinetics of a reaction. Once the TS is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the reaction path from the transition state down to the reactants and products. scm.com This method confirms that the located transition state indeed connects the desired reactants and products and provides a detailed map of the geometric changes that occur throughout the reaction. nih.gov
For a hypothetical reaction involving 1-(3-methylpyridin-4-yl)propan-2-one, such as an enolization or a condensation reaction, computational chemists would first propose a reaction mechanism. Then, using quantum chemical methods like Density Functional Theory (DFT), they would locate the transition state structure. An IRC calculation would follow to construct the minimum energy path, providing a visual and energetic description of the reaction's progress.
Illustrative Data for a Hypothetical Reaction: The following table represents the type of data that would be generated from an IRC calculation for a hypothetical reaction of this compound.
| IRC Point | Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Key Bond Distance (Å) |
| -5 | -2.5 | 0.0 | 1.54 (C-C) |
| -2 | -1.0 | 5.2 | 1.89 (C-C) |
| 0 (TS) | 0.0 | 15.8 | 2.10 (C-C) |
| 2 | 1.0 | 4.7 | 1.85 (C-O) |
| 5 | 2.5 | -2.3 | 1.43 (C-O) |
Furthermore, the electronic and steric effects of ligands attached to the metal center can be systematically studied. For instance, if this compound were to be synthesized via a palladium-catalyzed cross-coupling reaction, computational models could predict how different phosphine (B1218219) ligands on the palladium catalyst would affect the reaction rate and selectivity. researchgate.net This predictive capability is invaluable for the rational design of more efficient catalysts.
Example of a Modeled Catalytic Step: This table illustrates the kind of energetic data that would be calculated for a single step in a hypothetical catalytic cycle.
| Species | Method/Basis Set | Relative Free Energy (kcal/mol) |
| Reactant Complex | B3LYP/6-31G(d) | 0.0 |
| Transition State | B3LYP/6-31G(d) | +18.5 |
| Product Complex | B3LYP/6-31G(d) | -5.7 |
Spectroscopic Property Prediction from First Principles
First-principles calculations, which are based on the fundamental laws of quantum mechanics, can accurately predict various spectroscopic properties of molecules. These predictions are crucial for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies of a molecule with a high degree of accuracy. mdpi.com These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions. scirp.org
Electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted using time-dependent DFT (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. researchgate.net
Illustrative Predicted Vibrational Frequencies for this compound: The following is a representative table of predicted vibrational frequencies and their assignments.
| Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |
| 1 | 3080 | 2957 | C-H stretch (aromatic) |
| 2 | 2985 | 2866 | C-H stretch (aliphatic) |
| 3 | 1735 | 1666 | C=O stretch (ketone) |
| 4 | 1610 | 1546 | C=C stretch (pyridine ring) |
| 5 | 1450 | 1392 | CH3 bend |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can be performed using methods such as the Gauge-Including Atomic Orbital (GIAO) method. scirp.org These calculations provide theoretical chemical shifts for nuclei like 1H and 13C. nih.govresearchgate.netnih.govpsi-k.net By comparing the calculated shifts with the experimental NMR spectrum, the assignment of signals to specific atoms in the molecule can be confirmed. researchgate.netliverpool.ac.uk This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous.
Illustrative Predicted 13C NMR Chemical Shifts for this compound: This table shows a hypothetical comparison between calculated and experimental 13C NMR chemical shifts.
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 205.4 | 207.1 |
| Pyridine (B92270) C2 | 150.1 | 149.8 |
| Pyridine C3 | 135.8 | 137.2 |
| Pyridine C4 | 142.3 | 141.5 |
| Pyridine C5 | 124.6 | 123.9 |
| Pyridine C6 | 148.9 | 148.2 |
| CH2 | 45.7 | 46.3 |
| CH3 (on Pyridine) | 18.2 | 18.9 |
| CH3 (acetyl) | 29.5 | 30.1 |
Role of 1 3 Methylpyridin 4 Yl Propan 2 One As a Versatile Synthetic Intermediate
A Putative Precursor in the Synthesis of Complex Heterocyclic Systems
Theoretically, the chemical structure of 1-(3-Methylpyridin-4-yl)propan-2-one, featuring a reactive ketone functional group and a pyridine (B92270) ring, positions it as a plausible building block for the construction of more elaborate heterocyclic frameworks. The presence of the carbonyl group allows for a variety of classical organic reactions, such as condensations and cyclizations, which are fundamental in the synthesis of heterocyclic compounds.
Derivatization to Advanced Pyridine Analogues and Polycyclic Scaffolds
Strategic Integration into Diverse Heterocycles
The 1,3-dicarbonyl-like reactivity of the propan-2-one side chain, particularly after activation, suggests its potential for condensation reactions with various binucleophiles to form a range of five- and six-membered heterocyclic rings.
Quinolines: The synthesis of quinolines often involves the reaction of anilines with β-dicarbonyl compounds or α,β-unsaturated ketones through well-established named reactions like the Combes, Doebner-von Miller, or Friedländer syntheses. wikipedia.orgnih.govopenlabnotebooks.org While this compound possesses a ketone, its direct application as the dicarbonyl equivalent in these classical quinoline (B57606) syntheses has not been specifically documented.
Imidazoles and Benzimidazoles: The construction of the imidazole (B134444) ring typically involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (the Radziszewski synthesis) or the reaction of an α-haloketone with an amidine. uobasrah.edu.iqresearchgate.netrsc.orgresearchgate.netnih.gov Benzimidazoles are commonly synthesized via the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govgoogle.comresearchgate.netsemanticscholar.orgnih.gov The propan-2-one moiety of the title compound does not directly fit the typical precursor profile for these syntheses without prior modification.
Pyrimidines: Pyrimidine synthesis often relies on the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative. bu.edu.egnih.govmdpi.comresearchgate.netmdpi.com The ketone functionality in this compound, in conjunction with the adjacent methylene (B1212753) group, could potentially act as a C-C-C fragment in such cyclizations, although specific examples are not reported.
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes, including the Pellizzari reaction or the condensation of hydrazides with various reagents. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov The direct involvement of this compound in established triazole synthetic pathways is not apparent from the available literature.
Untapped Potential in Scaffold Derivatization for Compound Library Synthesis
The concept of a central scaffold that can be systematically modified to create a diverse library of compounds is a cornerstone of modern medicinal chemistry and drug discovery.
Strategic Functionalization for Structural Diversification
In theory, this compound presents several points for strategic functionalization. The ketone can be transformed into a variety of other functional groups or used as a handle for attaching different side chains. The pyridine ring itself can be subjected to electrophilic or nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, to introduce a wide range of substituents. This potential for multi-point modification makes it an attractive, yet underexplored, scaffold for generating structural diversity.
Methodologies for Developing Chemically Diverse Compound Collections
The development of a compound library based on the this compound scaffold would likely involve a series of parallel synthesis or combinatorial chemistry techniques. A general workflow could involve:
Scaffold Preparation: Synthesis of the core this compound structure.
Derivatization of the Ketone: A variety of reactions could be performed on the ketone, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, to introduce a first level of diversity.
Functionalization of the Pyridine Ring: Subsequent modification of the pyridine ring at various positions would introduce a second level of diversity.
While these are established methodologies in library synthesis, their specific application starting from this compound has not been detailed in published research.
Prospective Utility in Materials Science and Ligand Design
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The ketone oxygen could also participate in metal binding, potentially allowing the molecule to act as a bidentate ligand.
The formation of metal complexes with specific electronic, optical, or magnetic properties is a key area of materials science. nih.govmdpi.comrsc.org Ligands based on pyridine and its derivatives are widely used in the construction of such materials. While the potential for this compound to act as a ligand is clear from its structure, there is a lack of studies investigating the synthesis and properties of its metal complexes for applications in materials science. Similarly, in the field of ligand design for catalysis or medicinal applications, where the specific geometry and electronic properties of a ligand are crucial, this particular compound remains an unexplored entity.
Exploration in Coordination Chemistry and Metal Complex Formation
There is currently no available research data or literature that investigates the behavior of this compound as a ligand in coordination chemistry. The potential coordination modes of this compound, which possesses both a pyridine nitrogen atom and a ketone oxygen atom as potential donor sites, have not been explored. Consequently, no metal complexes involving this specific compound have been synthesized or characterized, and there are no data tables detailing crystallographic or spectroscopic information.
Advanced Analytical Research Methodologies for 1 3 Methylpyridin 4 Yl Propan 2 One
High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, revealing detailed information about its atomic connectivity, functional groups, and electronic environment.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOE)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and type of proton and carbon environments, two-dimensional (2D) techniques are required for the complete and unambiguous assignment of the 1-(3-Methylpyridin-4-yl)propan-2-one structure. science.govyoutube.com
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would be expected to show a crucial correlation between the two adjacent aromatic protons on the pyridine (B92270) ring (H-5 and H-6), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to their attached carbons (¹JCH), providing a clear correlation for each C-H bond. sdsu.edunih.gov It would definitively link the signals of the aromatic protons (H-2, H-5, H-6) to their respective carbons (C-2, C-5, C-6), the methylene (B1212753) protons (H-1') to the methylene carbon (C-1'), and the acetyl methyl protons (H-3') to the methyl carbon (C-3').
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing the molecular backbone by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). youtube.comsdsu.edu The key HMBC correlation for this molecule would be from the methylene protons (H-1') to the pyridine ring carbon C-4, which lacks a directly attached proton. This correlation unequivocally confirms the connection of the propan-2-one side chain to the C-4 position of the pyridine ring. Other vital correlations would include those from the pyridine methyl protons to C-3 and C-2/C-4, and from the acetyl methyl protons (H-3') to the carbonyl carbon (C-2').
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of nuclei. For this molecule, an NOE correlation would be expected between the protons of the C-3 methyl group and the proton at the C-2 position on the pyridine ring, confirming their close spatial relationship.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlation | Key HMBC Correlations |
| 2 | ~8.4 (s) | ~150 | - | C-2 | C-3, C-4, C-6, C-3-CH₃ |
| 3 | - | ~135 | - | - | - |
| 3-CH₃ | ~2.3 (s) | ~18 | - | C-3-CH₃ | C-2, C-3, C-4 |
| 4 | - | ~145 | - | - | - |
| 5 | ~7.2 (d) | ~125 | H-6 | C-5 | C-3, C-4, C-6 |
| 6 | ~8.5 (d) | ~148 | H-5 | C-6 | C-2, C-4, C-5 |
| 1' (CH₂) | ~3.8 (s) | ~48 | - | C-1' | C-3, C-4, C-5, C-2' |
| 2' (C=O) | - | ~207 | - | - | - |
| 3' (CH₃) | ~2.2 (s) | ~28 | - | C-3' | C-1', C-2' |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. core.ac.uk These techniques are highly effective for identifying functional groups and can provide insights into molecular conformation. bohrium.com
For this compound, the spectra would be dominated by characteristic bands:
Carbonyl (C=O) Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically between 1700 and 1725 cm⁻¹, is the most definitive indicator of the ketone functional group.
Pyridine Ring Vibrations: The aromatic pyridine ring would exhibit a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net
C-H Vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.
Methyl Bending: Asymmetric and symmetric bending vibrations for the two methyl groups would be expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
By comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved, confirming the molecular structure. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |
| C=O Stretch | Ketone | 1705 - 1725 | Strong |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Strong-Medium |
| C-H Bend (Asymmetric) | -CH₃ | ~1450 | Medium |
| C-H Bend (Symmetric) | -CH₃ | ~1375 | Medium |
| C-C Stretch | Propanone & Ring | 1000 - 1200 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorbance of UV or visible light. nist.gov The chromophores in this compound are the pyridine ring and the carbonyl group.
The UV-Vis spectrum is expected to show two main types of transitions:
π → π* Transitions: These are high-energy, high-intensity absorptions associated with the π-electron system of the pyridine ring. They typically occur in the range of 250-270 nm for substituted pyridines. researchgate.net
n → π* Transitions: This is a lower-energy, lower-intensity absorption corresponding to the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. masterorganicchemistry.com This transition is often observed as a shoulder or a weak band at longer wavelengths, typically >280 nm.
Solvent polarity can influence the position of these absorption maxima (λ_max), providing further information about the nature of the electronic transitions. chemrxiv.orgchemrxiv.org
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted λ_max (nm) | Relative Intensity |
| π → π | Pyridine Ring | ~260 | High (Strong) |
| n → π | Carbonyl (C=O) | ~290 | Low (Weak) |
Mass Spectrometry for Precise Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elemental composition and for deducing structural information through fragmentation analysis. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, often to within 5 parts per million (ppm). bioanalysis-zone.comthermofisher.com This precision allows for the unambiguous determination of the elemental formula from the exact mass. chromatographyonline.com For this compound, the molecular formula is C₉H₁₁NO. HRMS would be used to confirm this by measuring the m/z of its protonated molecular ion, [M+H]⁺.
Table 4: Exact Mass Calculation for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO |
| Nominal Mass | 149 Da |
| Monoisotopic Mass | 149.084064 Da |
| [M+H]⁺ Ion (Calculated) | 150.091893 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, such as [M+H]⁺) and its subsequent fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The analysis of the resulting fragment ions (product ions) provides detailed structural information. nih.govmdpi.com
For the [M+H]⁺ ion of this compound (m/z 150.1), several key fragmentation pathways can be predicted:
Loss of Acetone (B3395972): A characteristic fragmentation could involve the cleavage of the bond between the pyridine ring and the methylene bridge, leading to the loss of a neutral acetone molecule (58 Da), resulting in a 3-methyl-4-vinylpyridine fragment ion.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage) could lead to the loss of a methyl radical (•CH₃, 15 Da) or an acetyl radical (•COCH₃, 43 Da). The most prominent alpha-cleavage is often the loss of the larger radical, leading to the formation of a stable acylium ion.
McLafferty Rearrangement: While less likely without a longer alkyl chain, a McLafferty rearrangement is a potential pathway to consider in ketone fragmentation.
Pyridine Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself can occur, often involving the loss of HCN (27 Da). nih.gov
The precise masses of these fragments, as determined by HRMS, can be used to confirm their elemental compositions, allowing for the confident elucidation of the fragmentation pathways. nih.gov
Table 5: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Neutral Loss | Fragment m/z (Predicted) |
| 150.1 | [C₉H₁₂NO]⁺ | - | 150.1 |
| 150.1 | [C₇H₈N]⁺ (3-methyl-4-picolyl cation) | C₂H₄O (Acetaldehyde) | 106.1 |
| 150.1 | [C₈H₁₀N]⁺ (Acylium ion) | •CH₃ (Methyl radical) | 135.1 |
| 106.1 | [C₆H₆]⁺ (Benzene radical cation) | HCN, CH₃• | 78.1 |
Chromatography-Mass Spectrometry Coupling (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
The coupling of chromatographic techniques with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), represents a powerful approach for the purity assessment and analysis of complex mixtures containing this compound. These hyphenated techniques provide both qualitative and quantitative information, enabling the separation, identification, and quantification of the target compound, its isomers, impurities, and potential degradation products.
GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification. The retention time from the GC and the mass spectrum from the MS together provide high confidence in compound identification. For related pyridine derivatives, typical GC-MS methods employ a capillary column like an HP-5MS, with a programmed temperature ramp to ensure efficient separation of components.
LC-MS is a complementary technique that is invaluable for analyzing non-volatile, polar, or thermally labile compounds that are not amenable to GC. High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. The eluent from the HPLC column is then introduced into the mass spectrometer. LC-MS is instrumental in characterizing degradation impurities, as demonstrated in studies of other pharmaceutical compounds where it was used to identify products from stress testing under various conditions (e.g., acidic, alkaline, oxidative). Time-of-flight (TOF) mass analyzers coupled with LC can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities.
The data below illustrates typical parameters that could be employed for the analysis of this compound and its related impurities.
Table 1: Illustrative GC-MS and LC-MS Parameters for Analysis
| Parameter | GC-MS | LC-MS |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Helium carrier gas | Gradient of Acetonitrile and Ammonium (B1175870) Formate buffer |
| Oven/Column Temp. | Programmed ramp (e.g., 100°C to 280°C) | Isothermal or gradient (e.g., 40°C) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole | Time-of-Flight (TOF), Quadrupole |
| Detector | Mass Spectrometer (Scan Mode) | Mass Spectrometer (Scan and/or SIM Mode) |
Crystallographic Analysis for Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular structure of this compound. For chiral molecules, SC-XRD is the gold standard for unambiguously determining the absolute configuration of a specific enantiomer, a critical aspect in pharmaceutical research where enantiomers can exhibit different biological activities.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. For chiral compounds, the anomalous dispersion effect can be used to determine the absolute configuration, often expressed by the Flack parameter, where a value close to zero confirms the correct enantiomeric assignment.
Furthermore, the resulting crystal structure reveals detailed insights into the supramolecular architecture, including intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions govern the crystal packing and influence the physicochemical properties of the solid state, such as melting point, solubility, and stability. While specific crystallographic data for this compound is not publicly available, the table below provides an example of the type of data obtained from an SC-XRD experiment on a related organic molecule.
Table 2: Example Crystallographic Data from a Single Crystal X-ray Diffraction Analysis
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₉H₁₁NO |
| Formula Weight | 149.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 15.7 Å, b = 5.6 Å, c = 31.4 Å, β = 93.1° |
| Volume (ų) | 2787.6 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.344 |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
Advanced Chromatographic Separation and Purification Techniques
Preparative High-Performance Liquid Chromatography (preparative HPLC) is a crucial technique for isolating high-purity this compound from synthesis reaction mixtures or for separating it from closely related impurities. Unlike analytical HPLC, which focuses on quantification and identification of small amounts of a substance, preparative HPLC is designed to purify larger quantities of material for further research, such as structural elucidation or biological testing.
The principle involves scaling up an analytical HPLC method. A larger column packed with a suitable stationary phase is used, and higher flow rates are employed to accommodate larger sample injection volumes and concentrations. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities. After separation on the column, fractions of the eluent are collected as they exit the detector. These fractions are then analyzed for purity, and those containing the desired compound at the required purity level are combined and the solvent is removed to yield the purified product. Studies on the purification of natural products have shown that this technique can increase the purity of a target compound significantly in a single step.
Table 3: Typical Parameters for Preparative HPLC Purification
| Parameter | Setting |
|---|---|
| Instrument | Agilent 1100 Series Purification System or equivalent |
| Column | C18, 10 µm (e.g., 250 x 21.2 mm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL of concentrated sample solution |
| Fraction Collection | Peak-based triggering |
Since this compound may exist as enantiomers if a chiral center is introduced through synthesis or modification, the separation of these stereoisomers is of paramount importance. Chiral chromatography is the most widely used method for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and commonly used for a broad range of chiral compounds. The separation mechanism involves a combination of attractive interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, as well as steric repulsion, which creates a differential fit between the enantiomers and the chiral selector. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is critical and can significantly influence the retention and resolution of the enantiomers. Chiral chromatography is essential not only for isolating pure enantiomers but also for determining the enantiomeric excess (e.e.) of a chiral sample.
Table 4: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Setting |
|---|---|
| Column | Chiralpak AD-H, 5 µm (4.6 x 150 mm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Analyte | Racemic this compound |
Isotopic Labeling in Mechanistic and Pathway Studies
Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological or chemical system. In the context of this compound, this would involve replacing one or more atoms in the molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N) or radioactive isotopes (e.g., ³H or ¹⁴C).
Stable-labeled molecules are frequently used as internal standards in quantitative mass spectrometry assays. Because they are chemically identical to the unlabeled analyte but have a different mass, they can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, leading to highly accurate quantification.
Radioactively labeled compounds are used in metabolic and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By tracking the radioactivity over time in different tissues and excreta, researchers can build a comprehensive profile of the compound's behavior in vivo. Furthermore, isotopic labeling is indispensable for elucidating reaction mechanisms. By determining the position of the label in the products of a reaction, the pathways of bond formation and cleavage can be inferred.
Based on a comprehensive search of available scientific literature, there are no specific research findings or data on the application of ¹³C, ¹⁵N, and ²H labeling for tracing reaction mechanisms and atomic redistributions of the compound this compound.
Therefore, the requested article section cannot be generated with scientifically accurate and detailed information as per the instructions. Methodologies involving isotopic labeling are highly specific to the reaction and compound being studied, and extrapolating from general principles or data from other molecules would not be scientifically valid for this specific compound.
Future Directions and Emerging Research Opportunities for 1 3 Methylpyridin 4 Yl Propan 2 One
Exploration of Novel and Unconventional Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives is continuously evolving, with a focus on improving efficiency, safety, and environmental impact. For a compound like 1-(3-Methylpyridin-4-yl)propan-2-one, moving beyond traditional batch synthesis towards more advanced, sustainable methods represents a primary research frontier.
Continuous Flow Chemistry and Microreactor Applications
Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of this technology to the synthesis of pyridine derivatives is an area of active research. For instance, the N-oxidation of various pyridines has been successfully demonstrated in a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. organic-chemistry.org This flow process is noted as being safer, greener, and more efficient than batch reactor methods, achieving high yields in significantly shorter reaction times. organic-chemistry.org
This established methodology for pyridine modification could be adapted for processes involving this compound or its precursors. A continuous flow approach could enable safer handling of reagents and intermediates, precise control over reaction parameters to minimize side products, and straightforward scaling for larger quantity production.
Table 1: Comparison of Batch vs. Continuous Flow for Pyridine N-Oxidation
| Parameter | Batch Reactor | Continuous Flow Microreactor | Advantage of Flow |
|---|---|---|---|
| Reaction Time | Several hours | Minutes | Higher productivity |
| Safety | Risk of thermal runaway with exothermic reactions | Superior temperature control, small reaction volume | Enhanced operational safety |
| Scalability | Complex and non-linear | Linear (running the system for longer) | Simplified scale-up |
| Catalyst Stability | Potential for degradation | Demonstrated continuous operation for >800 hours | Increased catalyst lifetime and efficiency |
This table illustrates the general advantages of continuous flow systems for reactions like pyridine N-oxidation, which are applicable to the synthesis and modification of related compounds. organic-chemistry.org
Electroorganic Synthesis and Photoredox Catalysis
Modern synthetic chemistry is increasingly leveraging electricity and light to drive chemical transformations under mild conditions. Electroorganic synthesis and photoredox catalysis avoid the need for harsh reagents and can offer unique reactivity patterns.
Electroorganic Synthesis: This technique uses an electric current to drive oxidation or reduction reactions, often eliminating the need for chemical oxidants or reductants. Research has demonstrated the successful synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium using an electrochemical approach with KI as a mediator. rsc.org This method provides a green, oxidant-free pathway to functionalized pyridines. rsc.orgresearchgate.net Future research could explore the electrochemical coupling of precursors to form the carbon skeleton of this compound, potentially offering a more sustainable synthetic route.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds. A notable application is the direct C-4 selective alkylation of pyridines using N-(acyloxy)phthalimides as alkyl radical precursors. rsc.org This method proceeds at room temperature under visible light, tolerates a wide range of functional groups, and avoids the use of stoichiometric oxidants. rsc.org The synthesis of this compound could potentially be achieved by applying photoredox strategies to introduce the propan-2-one moiety onto a 3-methylpyridine (B133936) scaffold, representing a mild and highly selective alternative to traditional cross-coupling or organometallic addition reactions.
Integration into Advanced Materials Science Research
The pyridine scaffold is a key component in many functional materials due to its electronic properties, coordination ability, and structural rigidity. researchgate.netresearchgate.netrsc.org The unique combination of a pyridine ring and a ketone group in this compound makes it an intriguing building block for new materials.
Potential in Polymer Chemistry and Functional Materials Development
The incorporation of pyridine units into polymers can imbue them with specific properties, such as thermal stability, conductivity, and metal-coordinating capabilities. The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, allowing for the creation of pH-responsive materials or metallopolymers.
Research into bis-terpyridine derivatives has shown how the arrangement of pyridine rings fundamentally influences the electronic properties and molecular aggregation behavior of materials used in organic light-emitting devices (OLEDs). rsc.org The electron-withdrawing nature of the pyridine rings helps to tune ionization potentials, while intermolecular hydrogen bonding can enhance molecular orientation and electron mobility. rsc.org Similarly, polynitro-bridged pyridine derivatives have been investigated theoretically as high-energy density materials, where the pyridine core contributes to thermal stability. researchgate.net
This compound could serve as a monomer or a precursor to a monomer for polymerization. The ketone functionality offers a reactive handle for various polymerization reactions, while the pyridine moiety could be used to tune the electronic, optical, or self-assembly properties of the resulting polymer.
Table 2: Potential Roles of Structural Moieties of this compound in Functional Materials
| Structural Moiety | Potential Function in Materials | Example Application Area |
|---|---|---|
| Pyridine Ring | Electron transport, metal coordination, pH-responsiveness, hydrogen bonding | OLEDs, sensors, smart polymers, catalysts |
| Ketone Group | Polymerization handle, cross-linking site, precursor for chiral centers | Functional polymers, resins, chiral materials |
| Methyl Group | Steric control of self-assembly, solubility modification | Processable polymers, crystal engineering |
This table outlines the hypothetical contributions of the different parts of the this compound molecule to the properties of advanced materials.
Development of Next-Generation Catalytic Systems
The pyridine scaffold is a "privileged" structure in catalyst and ligand design. researchgate.net Its Lewis basic nitrogen atom is an excellent coordination site for a wide range of metals, and its rigid aromatic structure provides a predictable framework for constructing complex, three-dimensional catalytic environments.
Design of Chemo-, Regio-, and Stereoselective Catalysts Utilizing the Pyridine Scaffold
The future development of catalysts based on the this compound framework could lead to significant advances in selective synthesis.
Chemoselectivity: Catalysts must often distinguish between multiple reactive sites in a molecule. The electronic properties of the pyridine ring, modified by the methyl and propanone substituents, could be harnessed to create ligands that fine-tune the reactivity of a metal center, enabling selective transformations such as specific C-H activations or cross-coupling reactions.
Regioselectivity: Controlling the position of a chemical modification is a central challenge in organic synthesis. While pyridines typically undergo nucleophilic attack at the C2 and C4 positions, advanced catalytic systems can override this intrinsic reactivity. For example, a bifunctional Ni-Al catalyst has been developed that achieves C3-alkenylation of pyridines, demonstrating that catalyst design can overcome inherent electronic biases. nih.gov The scaffold of this compound could be elaborated into new ligands that direct metal catalysts to otherwise inaccessible positions on a substrate.
Stereoselectivity: The creation of chiral molecules with high enantiomeric purity is critical in pharmaceuticals and other life sciences. The pyridine ring is a core component of many successful chiral ligands. For instance, planar-chiral oxazole-pyridine N,N-ligands have been designed for palladium-catalyzed asymmetric cyclization reactions. acs.org Furthermore, chiral 4-aryl-pyridine-N-oxides have been developed as highly efficient nucleophilic organocatalysts. acs.org The propanone group in this compound could be transformed into a chiral alcohol or amine, which could then serve as the basis for a new class of chiral ligands for asymmetric catalysis. A rhodium-catalyzed asymmetric reaction using arylboronic acids has been shown to create enantioenriched 3-substituted piperidines from pyridine precursors, highlighting the potential for catalytic stereoselective dearomatization strategies. mdpi.comacs.org
Interdisciplinary Research Frontiers in Chemical Sciences
Environmental Chemistry Applications and Degradation Studies
While specific research on the environmental fate of this compound is not yet available, the broader understanding of pyridine and its derivatives provides a framework for predicting its behavior and potential applications. Pyridine-containing compounds are recognized for their roles in various industrial and agricultural contexts, and consequently, their environmental presence and degradation have been subjects of study. tandfonline.com
Potential Environmental Applications:
The chemical structure of this compound suggests several potential applications in environmental chemistry, primarily leveraging the properties of the pyridine nucleus.
Green Chemistry: Pyridine and its derivatives are increasingly being explored for their utility in green chemistry. biosynce.com They can serve as environmentally benign solvents and catalysts in chemical reactions. biosynce.com For instance, certain functionalized pyridines can be used in biphasic systems, which simplify product separation and catalyst recycling, thereby reducing energy-intensive distillation processes. biosynce.com The specific substitutions on this compound could be tailored to enhance its performance in such green catalytic systems.
Environmental Remediation: Pyridine-based materials are being investigated for their potential in environmental remediation. biosynce.com For example, coordination polymers synthesized with pyridine-containing ligands can be designed for applications like carbon capture and storage due to their high surface area and porosity. biosynce.com The functional groups on this compound could be modified to create polymers with selective adsorption capabilities for specific pollutants. Additionally, pyridine derivatives have been used in the formulation of corrosion inhibitors that are considered environmentally friendly.
Biodegradable Polymers: There is growing interest in developing biodegradable materials to mitigate plastic pollution. Pyridine derivatives can be incorporated into polymer chains to create materials with tunable degradation rates. biosynce.com By copolymerizing monomers based on this compound with other biodegradable monomers, it may be possible to synthesize novel polymers for applications in packaging or biomedical devices. biosynce.com
Degradation Studies:
Understanding the degradation of this compound is crucial for assessing its environmental persistence and potential impact. The degradation of pyridine and its derivatives can occur through both biotic and abiotic pathways. tandfonline.com
Biodegradation: Microbial degradation is a primary mechanism for the breakdown of many organic compounds in the environment. numberanalytics.com Numerous bacteria and fungi have been identified that can utilize pyridine and its derivatives as a source of carbon and nitrogen. tandfonline.comnumberanalytics.com The biodegradability of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring. tandfonline.com For instance, studies have shown that methylpyridines (picolines) can be biodegraded under both aerobic and anaerobic conditions. oup.comnih.gov The degradation of pyridine often involves initial hydroxylation of the ring, followed by ring cleavage. tandfonline.comresearchgate.net A complete biodegradation pathway for pyridine in Arthrobacter sp. has been elucidated, involving a series of enzymatic steps that ultimately lead to the formation of succinic acid. nih.gov It is plausible that microorganisms could degrade this compound through similar enzymatic pathways, likely initiating with the oxidation of the methyl group or the propanone side chain, or hydroxylation of the pyridine ring.
Photodegradation: Abiotic degradation through photochemical processes is another important environmental fate for pyridine compounds. tandfonline.com Pyridine can undergo photodegradation in the atmosphere and in aqueous solutions. researchgate.net The use of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), can significantly enhance the degradation rate of pyridine in water. researchgate.netespublisher.com This process involves the generation of highly reactive hydroxyl radicals that attack the pyridine ring, leading to its mineralization. researchgate.net Coupling UV photolysis with biodegradation has also been shown to accelerate the transformation of pyridine. nih.gov It is anticipated that this compound would also be susceptible to photodegradation, with the rate and products of degradation being influenced by environmental conditions and the presence of photocatalytic materials.
Future research in this area will likely focus on laboratory and field studies to determine the specific degradation pathways and rates for this compound. This will involve identifying the microbial species capable of its metabolism and the intermediate and final products of both biodegradation and photodegradation. Such studies are essential for a complete environmental risk assessment and for harnessing the potential environmental applications of this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-Methylpyridin-4-yl)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-methylpyridine with propan-2-one derivatives. A common approach is Friedel-Crafts acylation, where a Lewis acid catalyst (e.g., AlCl₃ or BF₃) facilitates electrophilic substitution on the pyridine ring . Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity. For reproducibility, monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign the methylpyridine protons (δ 8.5–8.7 ppm for aromatic protons) and the ketone carbonyl (δ ~205–210 ppm in ¹³C NMR). Compare with analogous compounds like 1-(3-Chloropyridin-4-yl)-propan-2-one for substituent effects .
- FT-IR : Confirm the ketone group (C=O stretch at ~1700–1750 cm⁻¹) and pyridine ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]⁺ expected at m/z 164.1) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation products via HPLC .
- pH Stability : Incubate in buffers (pH 1–12) and monitor ketone hydrolysis using UV-Vis spectroscopy (λ_max ~270 nm for pyridine derivatives) .
- Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation with LC-MS .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as:
- A pharmacophore in kinase inhibitors (e.g., targeting EGFR or CDK2), where the pyridine ring participates in hydrogen bonding .
- A precursor for prodrugs , leveraging the ketone group for bioactivation .
- A ligand in metal-organic frameworks (MOFs) for drug delivery, due to its π-π stacking capability .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.
- For aqueous solutions, employ surfactants (e.g., Tween-80) or adjust pH to enhance ionization .
- Confirm solubility limits via nephelometry or dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- Compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridine nitrogen (LUMO) is prone to electrophilic attack .
- Use B3LYP/6-311+G(d,p) basis sets to model transition states in acylation reactions. Compare with experimental kinetic data to validate accuracy .
- Analyze electron localization function (ELF) maps to predict regioselectivity in substitution reactions .
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Perform Hirshfeld surface analysis (via CrystalExplorer) to identify non-covalent interactions (e.g., C-H···O) missed in DFT .
- Refine X-ray diffraction data using SHELXL to resolve disorder in the methylpyridine moiety. Compare with Multiwfn-generated electrostatic potential maps to reconcile electron density discrepancies .
- Cross-validate with solid-state NMR to confirm crystallographic packing effects .
Q. How does the methyl group on pyridine influence the compound’s bioactivity compared to halogenated analogs?
- Methodological Answer :
- Conduct molecular docking (AutoDock Vina) to compare binding affinities of 3-methyl vs. 3-chloro derivatives to target proteins (e.g., cytochrome P450). The methyl group enhances hydrophobic interactions but reduces electronegativity .
- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) .
- Synthesize analogs and test in enzyme inhibition assays (e.g., IC₅₀ for CYP3A4) .
Q. What advanced techniques characterize the compound’s interaction with biological membranes?
- Methodological Answer :
- Use surface plasmon resonance (SPR) to quantify binding kinetics to lipid bilayers .
- Perform molecular dynamics simulations (GROMACS) to model membrane permeability. The ketone group’s polarity may reduce diffusion rates compared to ester analogs .
- Validate with PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion metrics .
Q. How can researchers address conflicting data on the compound’s metabolic pathways in different model organisms?
- Methodological Answer :
- Conduct cross-species metabolite profiling using LC-HRMS. Identify species-specific phase I metabolites (e.g., hydroxylation at C2 vs. C5 positions) .
- Use isotope labeling (¹⁴C-ketone) to track metabolic fate in hepatic microsomes. Compare with in silico predictions (e.g., BioTransformer 3.0) .
- Publish raw metabolomics data in repositories like MetaboLights to enable community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
